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Compound of Interest

Compound Name: 4-Phenylamino-benzonitrile

Cat. No.: B1588435 Get Quote

Introduction
4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a key organic

intermediate in the synthesis of pharmaceuticals, dyes, and complex molecular architectures. Its structure,

featuring a nitrile group and a secondary amine bridging two phenyl rings, imparts unique electronic and

chemical properties. Accurate structural confirmation and purity assessment are paramount in its application,

necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core

spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind

experimental choices, present detailed protocols, and interpret the resulting data to build a comprehensive

and validated structural profile.

The molecular structure for reference is:

Caption: Molecular Structure of 4-Phenylamino-benzonitrile.

Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula

of a compound. For a molecule like 4-Phenylamino-benzonitrile, which is thermally stable and has a

relatively low molecular weight, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization

technique that imparts significant energy, leading to reproducible fragmentation patterns that offer valuable

structural clues.[1][2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry
(EI-MS)
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Sample Preparation: A dilute solution of 4-Phenylamino-benzonitrile (approx. 1 mg/mL) is prepared in a

volatile solvent such as methanol or dichloromethane.

Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or

following separation by Gas Chromatography (GC). The solvent is removed under vacuum.

Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70

eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular

ion (M⁺•).[4]

Fragmentation: The excess energy transferred during ionization causes the unstable molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.[5]

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Data Summary & Interpretation
The expected mass spectrum of 4-Phenylamino-benzonitrile would confirm its molecular identity through the

molecular ion and key fragment ions.

Property Value Source

Molecular Formula C₁₃H₁₀N₂ [6]

Molecular Weight 194.23 g/mol [6]

Exact Mass 194.0844 Da [6]

Key Ions (m/z)
194 (M⁺•), 193 ([M-H]⁺), 167, 117,

90, 77
Predicted

Molecular Ion (M⁺•) at m/z 194: The presence of a peak at m/z 194 directly corresponds to the exact mass

of the molecule, confirming its elemental formula of C₁₃H₁₀N₂. According to the Nitrogen Rule, a molecule

with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent

here.[7]

[M-H]⁺ Ion at m/z 193: A very common fragmentation for diphenylamine structures is the loss of a hydrogen

atom, often from the amine nitrogen, to form a stable, delocalized cation. This is frequently the base peak in

related compounds.
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Fragment at m/z 167: This peak likely arises from the loss of a hydrogen cyanide molecule (HCN, 27 Da)

from the [M-H]⁺ ion, a characteristic fragmentation for aromatic nitriles.

Fragment at m/z 77: This prominent peak corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the

cleavage of the C-N bond. Its presence is a strong indicator of a phenyl substituent.

[C₁₃H₁₀N₂]⁺•
m/z = 194

(Molecular Ion)

[C₁₃H₉N₂]⁺
m/z = 193- •H

[C₆H₅]⁺
m/z = 77

- •C₇H₅N₂

[C₁₂H₈N]⁺
m/z = 167

- HCN

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a

molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its

vibrational modes (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is preferred for its simplicity and minimal sample preparation.

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is

recorded to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[8]

Sample Application: A small amount of the solid 4-Phenylamino-benzonitrile powder is placed directly

onto the ATR crystal.

Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and

the crystal.

Data Acquisition: The sample is scanned with infrared light over a typical range of 4000–600 cm⁻¹. The

instrument's software automatically ratios the sample scan against the background scan to produce the final

absorbance or transmittance spectrum.[9]

Data Summary & Interpretation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1588435?utm_src=pdf-body-img
https://www.epa.gov/sites/default/files/2017-08/documents/method_320.pdf
https://www.benchchem.com/product/b1588435?utm_src=pdf-body
https://www.pharmaguideline.com/2011/02/sop-for-operation-and-calibration-of-ft.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 4-Phenylamino-benzonitrile will display characteristic absorption bands confirming its

key structural features.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity Source

~3350 - 3310 N-H Stretch Secondary Amine Weak-Medium [10][11]

~3100 - 3000
Aromatic C-H

Stretch
Aromatic Ring Medium [10]

~2240 - 2220 C≡N Stretch (Nitrile) Aromatic Nitrile Strong, Sharp [12]

~1600 & ~1500 C=C Ring Stretch Aromatic Ring Medium-Strong [10]

~1335 - 1250 C-N Stretch Aromatic Amine Strong [11]

~900 - 675
Aromatic C-H Bend

(oop)

Substituted

Aromatics
Strong [10]

N-H Stretch (~3330 cm⁻¹): The presence of a single, relatively weak peak in this region is the hallmark of a

secondary amine (R₂NH).[11] This clearly distinguishes it from a primary amine, which would show two

peaks.

C≡N Stretch (~2230 cm⁻¹): A very strong and sharp absorption band in this region is definitive proof of the

nitrile functional group. Its position, slightly lower than that for aliphatic nitriles, is due to conjugation with the

aromatic ring, which slightly weakens the C≡N bond.[12]

Aromatic C-H and C=C Stretches: Multiple peaks just above 3000 cm⁻¹ (C-H stretch) and at ~1600 and

~1500 cm⁻¹ (C=C ring stretches) confirm the presence of the aromatic rings.[10]

C-N Stretch (~1280 cm⁻¹): A strong band in this region is characteristic of the stretching vibration of the

carbon-nitrogen bond in an aromatic amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a

complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of 4-Phenylamino-benzonitrile is dissolved in ~0.6 mL of a

deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its
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excellent solvating power for nonpolar to moderately polar compounds and its single, well-defined residual

solvent peak.

Referencing: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for

chemical shift referencing.[13]

Instrument Setup: The sample is placed in the spectrometer. The instrument is locked onto the deuterium

signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.

[14]

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C, proton

decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.

Data Summary: ¹H NMR
Spectrometer: 400 MHz

Solvent: CDCl₃

Reference: TMS at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J, Hz)

Integration Assignment

7.46 Doublet (d) 8.4 2H H-c

7.36 Triplet (t) 8.0 2H H-g

7.17 Doublet (d) 8.0 2H H-f

7.13 Triplet (t) 7.2 1H H-h

6.97 Doublet (d) 8.4 2H H-b

6.18 Broad Singlet (bs) - 1H N-H

(Data sourced from

The Royal Society

of Chemistry[15])

Data Summary: ¹³C NMR
Spectrometer: 100 MHz

Solvent: CDCl₃
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Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm) Assignment

147.9 C-d

139.9 C-e

133.7 C-c

129.6 C-g

123.9 C-h

121.1 C-f

119.9 C-a (Nitrile C≡N)

114.8 C-b

101.3 C-a (Ipso-CN)

(Data sourced from The Royal Society of Chemistry[15])

graph "NMR_Assignments" {

layout=neato;

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [color="#202124"];

// Atom Definitions with labels

C_d [label="C-d", pos="0,-2.8!"];

C_c1 [label="C-c", pos="-1.2,-2.1!"];

C_b1 [label="C-b", pos="-1.2,-0.7!"];

C_a_ipso [label="C-a", pos="0,0!"];

C_b2 [label="C-b", pos="1.2,-0.7!"];

C_c2 [label="C-c", pos="1.2,-2.1!"];

H_c1 [label="H-c", pos="-2.2,-2.4!"];

H_b1 [label="H-b", pos="-2.2,-0.4!"];

H_b2 [label="H-b", pos="2.2,-0.4!"];

H_c2 [label="H-c", pos="2.2,-2.4!"];

N_amine [label="N", pos="0,1.4!"];

H_amine [label="H", pos="-0.7,1.9!"];
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C_e [label="C-e", pos="0,2.6!"];

C_f1 [label="C-f", pos="-1.2,3.3!"];

C_g1 [label="C-g", pos="-1.2,4.7!"];

C_h [label="C-h", pos="0,5.4!"];

C_g2 [label="C-g", pos="1.2,4.7!"];

C_f2 [label="C-f", pos="1.2,3.3!"];

H_f1 [label="H-f", pos="-2.2,3.0!"];

H_g1 [label="H-g", pos="-2.2,5.0!"];

H_h [label="H-h", pos="0,6.4!"];

H_g2 [label="H-g", pos="2.2,5.0!"];

H_f2 [label="H-f", pos="2.2,3.0!"];

C_nitrile_ipso [label="C-a (Ipso-CN)", pos="0,-4.2!"];

N_nitrile [label="N", pos="0,-5.4!"];

C_nitrile_CN [label="C-a (C≡N)", pos="0,-4.2!"]; // For labeling purposes// Bonds

C_a_ipso -- C_b1; C_a_ipso -- C_b2;

C_b1 -- C_c1; C_b2 -- C_c2;

C_c1 -- C_d; C_c2 -- C_d;

C_a_ipso -- N_amine;

N_amine -- H_amine;

N_amine -- C_e;

C_e -- C_f1; C_e -- C_f2;

C_f1 -- C_g1; C_f2 -- C_g2;

C_g1 -- C_h; C_g2 -- C_h;

C_d -- C_nitrile_ipso;

C_nitrile_ipso -- N_nitrile [style=triple];

// H-bonds

C_c1 -- H_c1; C_b1 -- H_b1;

C_b2 -- H_b2; C_c2 -- H_c2;

C_f1 -- H_f1; C_g1 -- H_g1;

C_h -- H_h; C_g2 -- H_g2;

C_f2 -- H_f2;

}

Caption: Proton and Carbon numbering for NMR assignments.

In-depth Interpretation
¹H NMR:
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The aromatic region (6.9-7.5 ppm) shows signals integrating to 9 protons, consistent with the nine

aromatic protons on the two phenyl rings.

The signal at 6.18 ppm is a broad singlet, characteristic of an N-H proton, which often undergoes

exchange and does not couple with adjacent protons.

The signals at 7.46 ppm (H-c) and 6.97 ppm (H-b) are doublets, each integrating to 2H. This pattern is

classic for a 1,4-disubstituted (para) benzene ring. H-c is deshielded (further downfield) due to the strong

electron-withdrawing effect of the adjacent nitrile group. H-b is shielded (further upfield) by the electron-

donating effect of the amine nitrogen.

The signals for the monosubstituted ring (H-f, H-g, H-h) appear as two triplets and a doublet, integrating

to 2H, 2H, and 1H respectively. The H-f doublet at 7.17 ppm corresponds to the ortho protons, H-g triplet

at 7.36 ppm to the meta protons, and the H-h triplet at 7.13 ppm to the para proton.

¹³C NMR:

The spectrum shows 9 distinct signals, indicating some symmetry in the molecule, as there are 13 carbon

atoms in total.

The signal at 119.9 ppm is assigned to the nitrile carbon (C≡N). The quaternary carbon to which the

nitrile is attached (C-a, ipso) is found at 101.3 ppm, significantly shielded.

The most downfield signals at 147.9 ppm (C-d) and 139.9 ppm (C-e) are assigned to the quaternary

carbons directly bonded to the nitrogen atom. They are deshielded due to the electronegativity of

nitrogen.

The remaining signals correspond to the protonated aromatic carbons, with their chemical shifts

influenced by the electronic effects of the amine and nitrile substituents.

Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a

comprehensive and unequivocal characterization of 4-Phenylamino-benzonitrile. MS confirms the molecular

formula and weight. IR spectroscopy validates the presence of the key N-H, C≡N, and aromatic functional

groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular skeleton, confirming

the connectivity and substitution patterns of the aromatic rings. This self-validating system of analysis ensures

the structural integrity and identity of the compound, a critical requirement for its use in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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